[(3-Bromothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine
Description
[(3-Bromothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine is a brominated thiophene derivative with a branched amine structure. Its molecular formula is C₁₁H₁₇BrN₂OS, featuring a 3-bromothiophene ring linked to a methylene group and a diethylaminoethylamine side chain. The bromine atom at the 3-position of the thiophene ring enhances electrophilic reactivity, while the diethylamino group contributes to basicity and solubility in polar solvents . This compound is structurally analogous to intermediates used in pharmaceutical synthesis, particularly in kinase inhibitors and antimicrobial agents .
Properties
Molecular Formula |
C11H19BrN2S |
|---|---|
Molecular Weight |
291.25 g/mol |
IUPAC Name |
N-[(3-bromothiophen-2-yl)methyl]-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C11H19BrN2S/c1-3-14(4-2)7-6-13-9-11-10(12)5-8-15-11/h5,8,13H,3-4,6-7,9H2,1-2H3 |
InChI Key |
UMAUQOZRWGZNIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC1=C(C=CS1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 3-bromothiophene.
Formylation: The brominated thiophene undergoes formylation to introduce a formyl group at the 2-position.
Reductive Amination: The formylated product is then subjected to reductive amination with 2-(diethylamino)ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(3-Bromothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Various substituted thiophenes.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
[(3-Bromothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine has several applications in scientific research:
Medicinal Chemistry: Potential use as a building block for drug development.
Materials Science: Utilized in the synthesis of conductive polymers and organic semiconductors.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Mechanism of Action
The mechanism of action of [(3-Bromothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine involves its interaction with specific molecular targets. The diethylaminoethyl group may facilitate binding to receptors or enzymes, while the bromothiophene moiety can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bromothiophene Derivatives
Key Differences :
- Substitution Position : The 3-bromo vs. 5-bromo substitution on the thiophene ring alters electronic properties. The 3-position bromine in the target compound may enhance reactivity in electrophilic aromatic substitution compared to 5-bromo analogs .
- Aromatic System : Replacing thiophene with phenyl (e.g., 1-(3-Bromophenyl)ethylamine, C₁₂H₁₆BrN) reduces π-conjugation, impacting binding affinity in biological systems .
Diethylaminoethylamine Derivatives
Key Differences :
- Complexity : Darapladib’s larger structure (MW: 666.80 g/mol) includes a pyrimidine core and trifluoromethyl groups, enhancing target specificity but reducing bioavailability compared to the simpler target compound .
- Functionality: The thiol group in 2-(diethylamino)ethanethiol (C₆H₁₅NS) enables disulfide bond formation, unlike the target compound’s amine-thiophene linkage .
Morpholine and Trifluoropropyl Analogs
Key Differences :
- Polarity: Morpholine derivatives exhibit higher polarity than diethylaminoethyl analogs, affecting membrane permeability .
- Fluorine Impact : Trifluoropropyl groups (C₉H₁₉F₃N₂) enhance metabolic stability but may introduce toxicity risks .
Biological Activity
[(3-Bromothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C11H16BrN2S
- Molecular Weight : 292.23 g/mol
The presence of the bromine atom in the thiophene ring is significant as it influences both reactivity and biological interactions.
The biological activity of [(3-Bromothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine is primarily attributed to its interactions with various molecular targets, including:
- Receptor Binding : The compound may interact with neurotransmitter receptors, impacting signal transduction pathways.
- Enzyme Inhibition : It has the potential to inhibit specific enzymes, thereby altering metabolic pathways.
| Mechanism Type | Description |
|---|---|
| Receptor Binding | Interacts with neurotransmitter receptors |
| Enzyme Inhibition | Inhibits specific enzymes affecting metabolic processes |
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, brominated thiophene derivatives have shown promise in inhibiting cancer cell proliferation. The mechanism often involves inducing apoptosis in cancer cells and inhibiting tumor growth.
Antimicrobial Activity
Research suggests that compounds containing thiophene rings exhibit antimicrobial properties. [(3-Bromothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine may demonstrate effectiveness against various bacterial strains, although specific data on this compound is limited.
Case Studies
-
Clinical Observations :
A study involving related compounds has reported cases where patients exhibited significant physiological changes after exposure. These changes included alterations in heart rate and blood pressure, suggesting a potential for cardiovascular effects linked to receptor interactions. -
In Vitro Studies :
Laboratory experiments have shown that similar compounds can effectively reduce cell viability in certain cancer cell lines, indicating a potential for development as an anticancer agent.
Pharmacological Profile
The pharmacological profile of [(3-Bromothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine is still under investigation. However, preliminary findings suggest:
- Cytotoxicity : The compound may exhibit selective cytotoxicity towards specific cancer cell lines.
- Antioxidant Activity : There are indications that it may possess antioxidant properties, contributing to its therapeutic potential.
Table 2: Summary of Biological Activities
| Activity Type | Evidence Level | Notes |
|---|---|---|
| Anticancer | Moderate | Induces apoptosis in cancer cell lines |
| Antimicrobial | Preliminary | Effective against certain bacterial strains |
| Antioxidant | Emerging | Potential to scavenge free radicals |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
